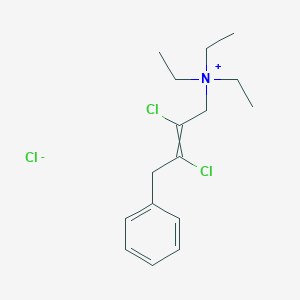
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro, triethyl, and phenyl groups attached to a butenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride typically involves multi-step organic reactions. One common method includes the alkylation of a phenylbutenyl precursor with triethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
科学研究应用
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium bromide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium iodide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium fluoride
Uniqueness
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
64632-32-2 |
|---|---|
分子式 |
C16H24Cl3N |
分子量 |
336.7 g/mol |
IUPAC 名称 |
(2,3-dichloro-4-phenylbut-2-enyl)-triethylazanium;chloride |
InChI |
InChI=1S/C16H24Cl2N.ClH/c1-4-19(5-2,6-3)13-16(18)15(17)12-14-10-8-7-9-11-14;/h7-11H,4-6,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GQTLHOHLSRNDLF-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CC(=C(CC1=CC=CC=C1)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


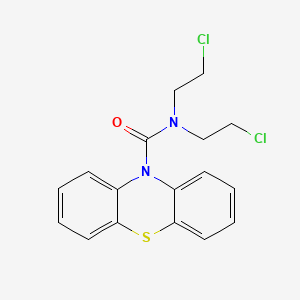
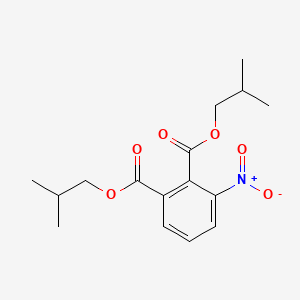
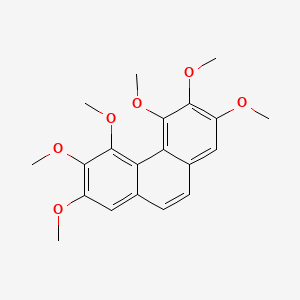
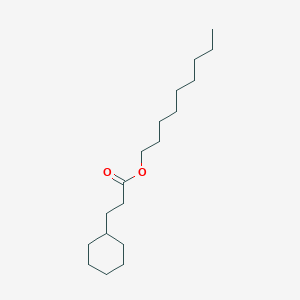
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)

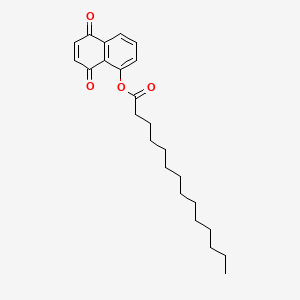
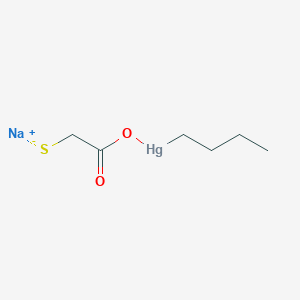
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

